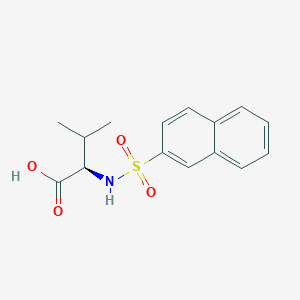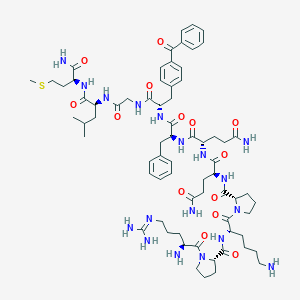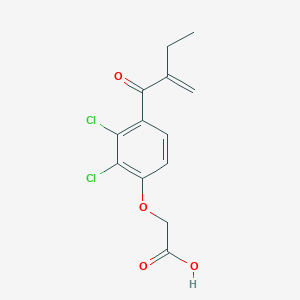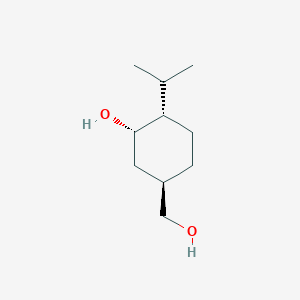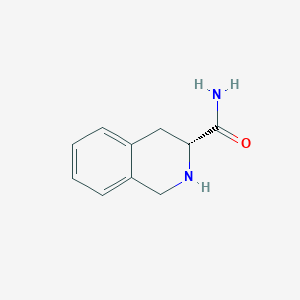
1,4-Anhydroérythritol
Vue d'ensemble
Description
“Cis-Tetrahydrofuran-3,4-diol” is a chemical compound with the molecular formula C4H8O3 . It has a molecular weight of 104.1045 . It is also known by other names such as 1,4-Anhydro-l-threitol and Tetrahydro-3,4-furandiol .
Synthesis Analysis
The synthesis of substituted tetrahydrofurans, including cis-Tetrahydrofuran-3,4-diol, has been a popular target for synthetic chemists . A redox-relay Heck reaction has been used to rapidly access cyclic hemiacetals that can be directly reduced to afford the corresponding 3-aryl tetrahydrofuran . The hemiacetals can also serve as precursors to a range of disubstituted tetrahydrofurans .
Molecular Structure Analysis
The molecular structure of cis-Tetrahydrofuran-3,4-diol includes 7 non-H bonds, 1 five-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .
Physical And Chemical Properties Analysis
The physical and chemical properties of cis-Tetrahydrofuran-3,4-diol include a molecular weight of 104.1 g/mol . It is highly soluble, with a solubility of 252.0 mg/ml or 2.42 mol/l according to ESOL, and 716.0 mg/ml or 6.88 mol/l according to Ali .
Applications De Recherche Scientifique
Production chimique du 1,3-butanediol
Le 1,4-anhydroérythritol peut être utilisé dans la production chimique du 1,3-butanediol. Ce procédé implique l'hydrogénolyse sur un catalyseur de platine modifié au tungstène sur silice . La réaction se déroule par hydrogénolyse d'ouverture de cycle du this compound suivie de l'élimination sélective des groupes OH secondaires dans le 1,2,3-butanetriol .
Synthèse du 1,4-butanediol
Le this compound peut être utilisé dans la synthèse sélective catalytique en un pot du 1,4-butanediol . Ce procédé implique l'utilisation d'un mélange physique de catalyseurs ReOxAu/CeO2 et de rhénium supportés sur carbone .
Production de 3-hydroxydéhydrofurane
Le this compound subit une hydrogénodéshydroxylation sur des catalyseurs d'oxyde de tungstène-palladium pour produire du 3-hydroxydéhydrofurane .
Synthèse d'analogues à base de glucopyranoside
Le this compound peut être utilisé dans la synthèse d'analogues à base de glucopyranoside de l'adénophostine A dépourvus du composant adénine .
Groupes protecteurs pour les nucléosides
La structure cis-tétrahydrofuranne-3,4-diol peut être utilisée comme squelette clé de nouveaux groupes protecteurs pour le groupe hydroxyle en 5' des nucléosides . Ces groupes acyles peuvent être déprotégés par élimination du groupe TrS ou MMTrS induite par I(2) suivie d'une auto-cyclisation impliquant une attaque intramoléculaire du groupe hydroxyle voisin nouvellement généré sur le carbone acyle .
Applications pharmaceutiques
Le composé et ses dérivés ont été étudiés pour leurs applications pharmaceutiques potentielles . Par exemple, il a été utilisé dans le développement de dérivés d'amines de glucose hydrosolubles par synthèse assistée par micro-ondes.
Safety and Hazards
Orientations Futures
The future directions for cis-Tetrahydrofuran-3,4-diol research could involve the development of new protecting groups removable by self-cyclization under oxidative conditions . Additionally, the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol using a redox-relay Heck reaction could be further explored .
Mécanisme D'action
Target of Action
The primary target of 1,4-Anhydroerythritol is the production of 1,3-butanediol . This compound acts as a precursor in the synthesis of 1,3-butanediol, a valuable chemical used in the production of various industrial products .
Mode of Action
1,4-Anhydroerythritol undergoes a process called hydrogenolysis over a tungsten-modified platinum on silica catalyst . The reaction proceeds by ring opening hydrogenolysis of 1,4-Anhydroerythritol followed by selective removal of secondary OH groups in 1,2,3-butanetriol .
Biochemical Pathways
The biochemical pathway involved in the action of 1,4-Anhydroerythritol is the hydrogenolysis of the compound to produce 1,3-butanediol . This process involves the breaking of the ring structure of 1,4-Anhydroerythritol and the removal of secondary OH groups .
Pharmacokinetics
The compound’s conversion to 1,3-butanediol suggests that it may be rapidly metabolized in the presence of the appropriate catalyst .
Result of Action
The result of the action of 1,4-Anhydroerythritol is the production of 1,3-butanediol . This compound is valuable in various industrial applications, including the production of solvents, plasticizers, and resins .
Action Environment
The action of 1,4-Anhydroerythritol is influenced by the presence of a tungsten-modified platinum on silica catalyst . The efficiency of the reaction is closely correlated with the properties of the catalyst . Environmental factors such as temperature and pressure may also influence the efficacy and stability of the compound’s action .
Propriétés
IUPAC Name |
(3R,4S)-oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYDTHANSGMJTP-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318325 | |
| Record name | Erythritan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4358-64-9 | |
| Record name | Erythritan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythritan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tetrahydrofuran-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Its molecular formula is C4H8O3 and its molecular weight is 104.10 g/mol. []
A: Researchers have characterized 1,4-anhydroerythritol using various spectroscopic techniques. * NMR Spectroscopy: Multinuclear NMR spectroscopy, including 1H, 13C, and 29Si NMR, has been used extensively to analyze its structure, conformation, and interactions with other molecules. For example, 13C NMR helps determine the degree of branching in hyperbranched carbohydrate polymers synthesized from 1,4-anhydroerythritol. [] 29Si NMR provides insights into the structure of aqueous pentaoxo silicon complexes formed with 1,4-anhydroerythritol. [, ]* Millimeter Wave Spectroscopy: This technique was used to study the rotational spectrum of 1,4-anhydroerythritol in the gas phase, providing valuable information about its lowest energy conformer and its potential relevance for astrochemical observation. []
A: Yes, 1,4-anhydroerythritol demonstrates stability across a range of conditions. Research highlights its use in various chemical reactions, including hydrogenolysis, deoxydehydration, and polymerization, where it undergoes transformations without significant degradation. [, , , , , ]
A:
Polymers: 1,4-Anhydroerythritol serves as a monomer for synthesizing hyperbranched carbohydrate polymers, potentially useful in various applications due to their unique properties. []* Liquid Crystalline Polyesters: It acts as a diol component in synthesizing liquid crystalline polyesters, which find applications in advanced materials. []* Epoxy Resins:* 1,4-Anhydroerythritol has been investigated as a building block for epoxy resins, broadening its potential applications in materials science. [, ]
A: 1,4-Anhydroerythritol acts as a substrate in various catalytic reactions, primarily focusing on deoxygenation strategies for biomass valorization. []
A: * Deoxydehydration (DODH): This reaction, often catalyzed by supported rhenium or molybdenum oxides, converts 1,4-anhydroerythritol to 2,5-dihydrofuran. [, ]* Hydrogenolysis: This reaction, employing catalysts like Pt–WOx/SiO2 or Rh-MoOx/SiO2, can selectively cleave C-O bonds in 1,4-anhydroerythritol to produce various valuable chemicals: * 1,3-Butanediol: Achieved through ring-opening hydrogenolysis followed by selective deoxygenation. [] * 1,4-Butanediol: Obtained through a multi-step process involving 2,5-dihydrofuran as an intermediate. [, , ] * 2-Butanol: Formed by selective hydrogenolysis over a molybdenum oxide-modified rhodium catalyst. [] * 3-Hydroxytetrahydrofuran: Selectively produced using a tungsten oxide-palladium catalyst. [] * Simultaneous Hydrodeoxygenation (HDO): Using a ReOx-Pd/CeO2 catalyst, 1,4-anhydroerythritol can be converted to tetrahydrofuran with high yield. [, ]
A: The catalyst composition significantly impacts reaction selectivity. For instance:* ReOx-Au/CeO2 promotes DODH to 2,5-dihydrofuran. []* Pt–WOx/SiO2 favors 1,3-butanediol production. []* Rh-MoOx/SiO2 shows high selectivity towards 2-butanol. []
ANone: Yes, computational chemistry plays a significant role in understanding 1,4-anhydroerythritol's properties and reactivity.
A: * Mechanistic Studies: Density functional theory (DFT) calculations help elucidate reaction mechanisms, such as the deoxydehydration of 1,4-anhydroerythritol over TiO2-supported ReOx and MoOx catalysts. [] They also provide insights into the selective hydrodeoxygenation of cyclic vicinal diols like 1,4-anhydroerythritol over tungsten oxide-palladium catalysts. []* Conformational Analysis: DFT calculations are used alongside experimental techniques like millimeter wave spectroscopy to determine the lowest energy conformer of 1,4-anhydroerythritol. [] * Acyl Migration Studies: DFT studies have investigated the mechanism of acyl migration between vicinal OH groups in monoformylated 1,4-anhydroerythritol as a model system for similar processes in biological molecules. []* Structure and Bonding Analysis: DFT calculations, along with natural bond orbital (NBO) theory, have been employed to study the structure and bonding in cyclic selenites derived from 1,4-anhydroerythritol and other diols. []
ANone: Yes, researchers have investigated the impact of structural modifications on the reactivity and properties of 1,4-anhydroerythritol.
A: * Acylation: Monoacylated derivatives of 1,4-anhydroerythritol exhibit interesting properties, such as the ability to undergo crystallization-induced deracemization. This finding has potential applications in asymmetric synthesis. [] * Tungsten Oxide Modification: Modifying rhodium catalysts with molybdenum oxide significantly enhances the selectivity and activity towards 2-butanol production from 1,4-anhydroerythritol. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)

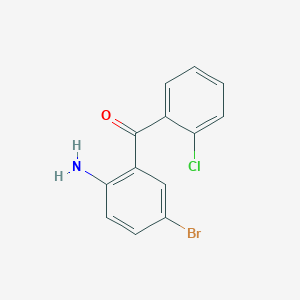
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)



